molecular formula C6H3F3N2O2 B1394863 5-(Trifluoromethyl)pyrimidine-2-carboxylic acid CAS No. 944905-44-6

5-(Trifluoromethyl)pyrimidine-2-carboxylic acid

Cat. No. B1394863
M. Wt: 192.1 g/mol
InChI Key: DMTVPKVFQQWGID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Trifluoromethyl)pyrimidine-2-carboxylic acid is a chemical compound that is used as an intermediate in the synthesis of β-secretase (BACE) inhibitors . It is slightly soluble in water .


Synthesis Analysis

The synthesis of trifluoromethylpyridine (TFMP) derivatives, which includes 5-(Trifluoromethyl)pyrimidine-2-carboxylic acid, is a topic of interest in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Molecular Structure Analysis

The molecular formula of 5-(Trifluoromethyl)pyrimidine-2-carboxylic acid is C6H3F3N2O2 . Its molecular weight is 192.10 g/mol .


Physical And Chemical Properties Analysis

5-(Trifluoromethyl)pyrimidine-2-carboxylic acid has a molecular weight of 192.10 g/mol . It is slightly soluble in water .

Scientific Research Applications

Synthesis and Functionalization

5-(Trifluoromethyl)pyrimidine-2-carboxylic acid plays a significant role in the synthesis and functionalization of compounds. It is noted for its stability when used with electron-withdrawing substituents, and it is effective in producing carboxylic acids in high yields under certain conditions. This makes it a valuable compound in organic synthesis and chemical research (Schlosser, Lefebvre, & Ondi, 2006).

Postsynthetic Modification of Oligonucleotides

In the field of molecular biology and genetic engineering, 5-(Trifluoromethyl)pyrimidine-2-carboxylic acid is used for postsynthetic modification of oligonucleotides. This process involves converting the trifluoromethyl group into a variety of carboxylic acid equivalents, which is crucial in genetic research and biotechnology (Ito, Yamamoto, & Hari, 2019).

Safety And Hazards

When handling 5-(Trifluoromethyl)pyrimidine-2-carboxylic acid, it is recommended to wear personal protective equipment/face protection and ensure adequate ventilation . It is also advised to avoid getting the substance in eyes, on skin, or on clothing, and to avoid ingestion and inhalation .

properties

IUPAC Name

5-(trifluoromethyl)pyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3N2O2/c7-6(8,9)3-1-10-4(5(12)13)11-2-3/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMTVPKVFQQWGID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10695385
Record name 5-(Trifluoromethyl)pyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10695385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Trifluoromethyl)pyrimidine-2-carboxylic acid

CAS RN

944905-44-6
Record name 5-(Trifluoromethyl)pyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10695385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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